trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8
Overview
Description
trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8: is a deuterated form of trans-Diethyl-Stilbestrol. This compound is a synthetic, non-steroidal estrogen that has been used in various scientific research applications. The deuterated version, trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8, is often used in studies involving stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 involves the deuteration of trans-Diethyl-Stilbestrol. The process typically includes the following steps:
Deuteration of Ethyl Groups: The ethyl groups in trans-Diethyl-Stilbestrol are replaced with deuterated ethyl groups using deuterated reagents.
Hydrogenation: The compound undergoes hydrogenation to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods: Industrial production of trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of trans-Diethyl-Stilbestrol are subjected to deuteration using deuterated reagents.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies.
Biology: Employed in studies involving hormone receptors and estrogenic activity.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates specific molecular pathways, leading to various biological effects.
Comparison with Similar Compounds
trans-Diethyl-Stilbestrol: The non-deuterated form of the compound.
Diethylstilbestrol: Another synthetic estrogen with similar properties.
Ethinylestradiol: A synthetic estrogen used in contraceptives.
Uniqueness: trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 is unique due to its deuterated nature, which makes it valuable in studies involving stable isotope labeling. This property allows for precise tracking and analysis in various scientific applications.
Properties
IUPAC Name |
2,6-dideuterio-4-[(E)-2,2,5,5-tetradeuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hex-3-en-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i3D2,4D2,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYKWWBQGJZGM-XWCVKCCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C2=CC(=C(C(=C2)[2H])O)[2H])\C([2H])([2H])C)/C([2H])([2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91318-10-4 | |
Record name | 91318-10-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is diethylstilbestrol-d8 used in the analysis of diethylstilbestrol in water samples?
A1: Diethylstilbestrol-d8 is used as an internal standard in analytical methods employing mass spectrometry for quantifying diethylstilbestrol (DES) in environmental water samples. Internal standards, like diethylstilbestrol-d8, are compounds chemically similar to the target analyte (DES in this case) but differ in isotopic composition, leading to a different mass-to-charge ratio detectable by mass spectrometry.
Q2: What analytical methods benefit from using diethylstilbestrol-d8?
A: The research papers provided focus on utilizing diethylstilbestrol-d8 in conjunction with liquid chromatography tandem-mass spectrometry (LC/MS/MS) for the analysis of DES in water samples. [, ] This technique is particularly well-suited for analyzing trace amounts of DES in complex mixtures due to its high sensitivity and selectivity. The use of diethylstilbestrol-d8 as an internal standard in this context significantly improves the accuracy and reliability of DES quantification.
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